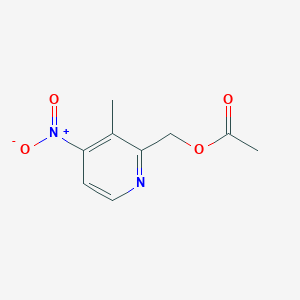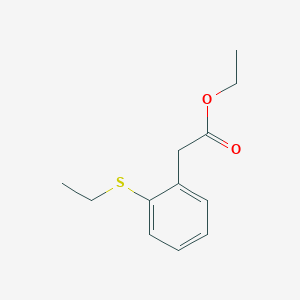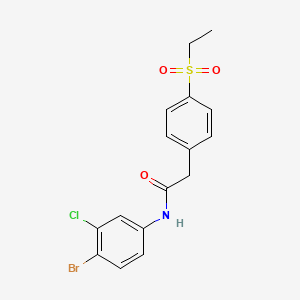
(2-pyridin-2-yl-ethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyridin-2-ylethyl)indole is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, while pyridine is a simple aromatic ring with a nitrogen atom. The combination of these two structures in 1-(2-pyridin-2-ylethyl)indole results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Pyridin-2-ylethyl)indole can be synthesized through various methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes ortho-iodoanilines and internal alkynes to form the indole ring . Another method involves the Buchwald-Hartwig amination followed by C-H activation to introduce the pyridine moiety . These reactions typically require specific catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of 1-(2-pyridin-2-ylethyl)indole may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Pyridin-2-ylethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the indole ring to indoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
1-(2-Pyridin-2-ylethyl)indole has a wide range of applications in scientific research:
Mécanisme D'action
1-(2-Pyridin-2-ylethyl)indole can be compared with other similar compounds, such as:
Indole: A simpler structure without the pyridine moiety, widely found in nature and used in pharmaceuticals.
Pyridine: A basic aromatic ring with a nitrogen atom, used as a precursor for various chemical syntheses.
Pyrido[1,2-a]indole: A fused ring system combining indole and pyridine, known for its biological activities and fluorescent properties.
Uniqueness: 1-(2-Pyridin-2-ylethyl)indole is unique due to its combination of indole and pyridine structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Comparaison Avec Des Composés Similaires
- Indole
- Pyridine
- Pyrido[1,2-a]indole
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(2-pyridin-2-ylethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2 |
Clé InChI |
PGGGPJBOOYCFEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)







![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
